N-(5-chloro-2-methoxyphenyl)-2-[(1-cyclopentyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[(1-cyclopentyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a sulfanyl-substituted imidazole ring. The imidazole moiety is further substituted with a cyclopentyl group at the 1-position.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-23-15-7-6-12(18)10-14(15)20-16(22)11-24-17-19-8-9-21(17)13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFMEWKPZGDWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s structure can be compared to analogs with variations in the aryl, heterocyclic, or alkyl substituents. Key examples include:
*Calculated based on structural analogs.
Key Observations :
- Cyclopentyl vs.
- Oxadiazole vs. Imidazole : Oxadiazole-containing analogs (e.g., Compound 8t) exhibit strong LOX inhibition, suggesting that electron-deficient heterocycles may enhance enzyme binding .
- Aromatic Extensions : Pyrimidoindole derivatives (e.g., ) show higher molecular weights and extended conjugation, which could influence receptor binding kinetics .
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